molecular formula C23H19N3O4S2 B2530021 methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 440326-59-0

methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2530021
CAS No.: 440326-59-0
M. Wt: 465.54
InChI Key: JRVXNKFYUQNHTI-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides
    Research has shown that compounds similar to methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, particularly 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit a folded conformation. This conformation is stabilized by intramolecular hydrogen bonds, which is significant in understanding the structural properties of these compounds (Subasri et al., 2016).

Synthesis and Derivatives

  • Synthesis of Heterocyclic Systems
    Methyl esters similar to the subject compound have been used in the synthesis of various heterocyclic systems, such as pyrimidinones and pyridazinones. These syntheses are crucial for developing new compounds with potential biological activities (Toplak et al., 1999).

  • Preparation of Fused Pyrimidinones
    Compounds like methyl 2-benzoylamino-3-dimethylaminopropenoate have been used to prepare derivatives of pyrido and pyrimido pyrimidines, indicating a method for synthesizing complex structures related to the core compound (Stanovnik et al., 1990).

Biological Activity and Applications

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
    Some derivatives, particularly thieno[2,3-d]pyrimidine antifolates, show potent inhibitory activities against thymidylate synthase and dihydrofolate reductase. This indicates potential applications in anticancer therapy (Gangjee et al., 2008).

  • Anti-Helicobacter pylori Agents
    Derivatives based on the benzimidazole scaffold similar to the core compound have shown potent activities against Helicobacter pylori, a significant gastric pathogen. These compounds meet crucial microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).

  • Antitumor Activity
    Thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This demonstrates the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could have biological activity, given the presence of the thieno[3,2-d]pyrimidine core, which is found in many biologically active compounds .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the presence of the biologically relevant thieno[3,2-d]pyrimidine core. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties .

Properties

IUPAC Name

methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVXNKFYUQNHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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